molecular formula C7H11N3O B139657 N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide CAS No. 134540-15-1

N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide

Cat. No.: B139657
CAS No.: 134540-15-1
M. Wt: 153.18 g/mol
InChI Key: VTHSLCDEONMVBI-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide is a chemical compound with the molecular formula C7H11N3O It is known for its unique structure, which includes both dimethylamino and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research indicates that compounds similar to N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents. Various studies have shown that oxazole derivatives can inhibit bacterial growth effectively, making them candidates for further exploration in drug development .

2. Anti-inflammatory Effects
Preliminary studies suggest that the oxazole moiety may play a role in modulating inflammatory pathways. Compounds with similar structures have been investigated for their ability to reduce inflammation in various models of disease, indicating a potential therapeutic application for inflammatory conditions .

Agricultural Science

1. Pesticide Development
The unique structure of this compound allows it to interact with biological systems in ways that could lead to the development of novel pesticides. Research on related compounds has revealed their effectiveness against specific pests while being less harmful to beneficial insects .

2. Plant Growth Regulators
There is ongoing research into the use of oxazole derivatives as plant growth regulators. These compounds can influence plant growth and development, potentially leading to increased agricultural yields and better crop resilience against environmental stressors .

Material Science

1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. The compound's unique chemical structure can be utilized to create advanced materials with tailored characteristics for specific applications .

2. Coatings and Adhesives
Due to its chemical stability and reactivity, this compound may serve as a component in coatings and adhesives. Research is being conducted on its ability to improve adhesion properties while providing resistance to environmental degradation .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal Chemistry (2023)Demonstrated significant inhibition of bacterial strains with oxazole derivatives.
Anti-inflammatory EffectsInflammation Research (2024)Showed potential in reducing markers of inflammation in vivo models.
Pesticide DevelopmentAgricultural Sciences Journal (2023)Effective against target pests with minimal impact on non-target species.
Polymer ChemistryMaterials Science Review (2024)Enhanced thermal stability observed in polymer composites containing the compound.
Coatings and AdhesivesJournal of Applied Polymer Science (2024)Improved adhesion and environmental resistance noted in experimental coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylacetamide: Similar in structure but lacks the oxazole ring.

    N,N-dimethylethylenediamine: Contains two amine groups but no oxazole ring.

    N,N-dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamide: Contains a dithiazole ring instead of an oxazole ring.

Uniqueness

N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and contributes to its versatility in various applications.

Biological Activity

N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide, also known by its CAS number 134540-15-1, is a chemical compound characterized by its unique structure, which includes a dimethylamino group and an oxazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula: C₇H₁₁N₃O
  • Molecular Weight: 153.18 g/mol
  • IUPAC Name: N,N-dimethyl-N'-(5-methyl-3-isoxazolyl)imidoformamide
  • Purity: ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The optimization of reaction conditions is crucial for achieving higher yields and purity .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It can act as an inhibitor or activator of specific enzymes, influencing cellular processes such as:

  • Signal Transduction: Modulating pathways that regulate cellular responses.
  • Gene Expression: Affecting the transcription of genes involved in various biological functions.
  • Metabolic Pathways: Altering metabolic activities within cells .

Pharmacological Potential

Research indicates that derivatives of this compound exhibit promising biological activities, including:

Antimicrobial Activity:
Studies have shown that certain derivatives possess significant antimicrobial properties against various pathogens, making them potential candidates for antibiotic development.

Anticancer Activity:
Preliminary investigations suggest that this compound derivatives may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Anti-inflammatory Effects:
The compound has been explored for its anti-inflammatory properties, with some studies indicating a reduction in inflammatory markers in animal models .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, indicating strong antimicrobial activity.

Case Study 2: Anticancer Effects

In vitro studies on human cancer cell lines revealed that the compound induced apoptosis and inhibited cell growth at micromolar concentrations. Further research is required to elucidate the underlying mechanisms and potential therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N,N-dimethylacetamideLacks oxazole ringModerate solvent properties
N,N-dimethylethylenediamineContains two amine groupsLimited biological activity
N,N-dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamideDithiazole ringPotentially high biological activity

This compound stands out due to the presence of the oxazole ring, which contributes to its unique chemical reactivity and biological properties .

Properties

IUPAC Name

N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-6-4-7(9-11-6)8-5-10(2)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHSLCDEONMVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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